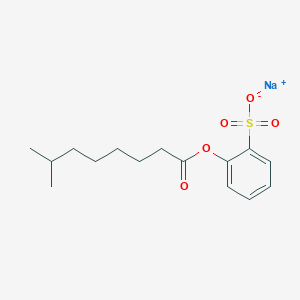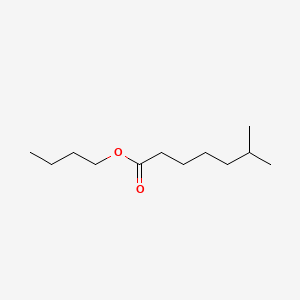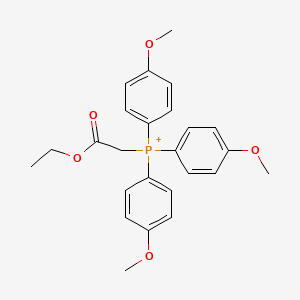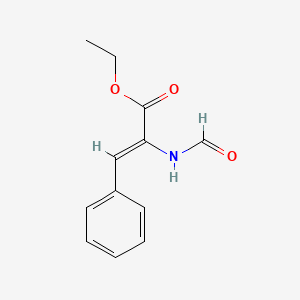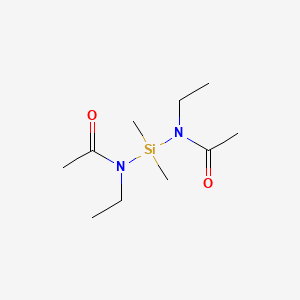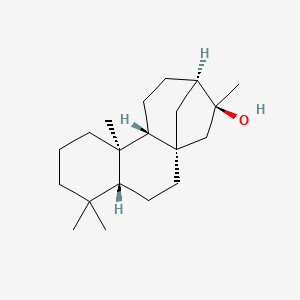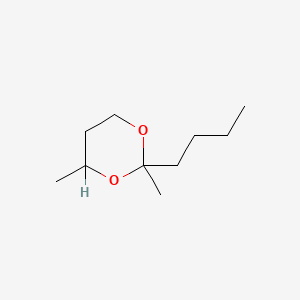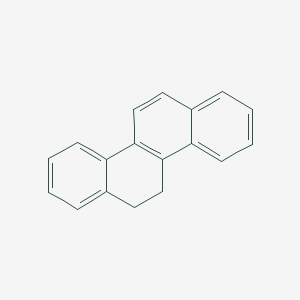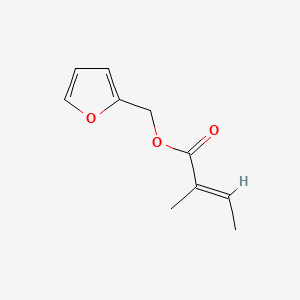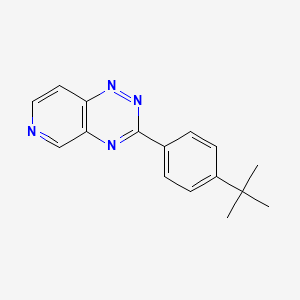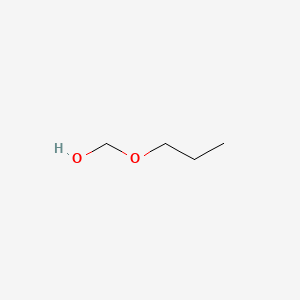
Propoxymethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propoxymethanol, also known as 2-propoxyethanol, is an organic compound with the molecular formula C4H10O2. It is a clear, colorless liquid with a mild, pleasant odor. This compound is part of the glycol ether family and is used in various industrial and scientific applications due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propoxymethanol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures between 1 to 5 atmospheres. Common catalysts used in this reaction include sulfuric acid and potassium hydroxide.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the reaction of propylene oxide with methanol. The process is carried out in a reactor where the reactants are mixed and heated to the desired temperature. The product is then separated and purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propoxymethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propoxyacetic acid.
Reduction: It can be reduced to form propoxyethanol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
Oxidation: Propoxyacetic acid.
Reduction: Propoxyethanol.
Substitution: Various alkyl and aryl derivatives.
Scientific Research Applications
Propoxymethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of propoxymethanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating their transport and reaction. In biological systems, this compound can interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Propoxymethanol is similar to other glycol ethers, such as ethylene glycol monopropyl ether and propylene glycol monomethyl ether. it has unique properties that make it suitable for specific applications:
Ethylene Glycol Monopropyl Ether: Similar solvent properties but different reactivity due to the presence of an additional hydroxyl group.
Propylene Glycol Monomethyl Ether: Used in similar applications but has a different boiling point and solvent properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties make it an essential solvent and reagent in various chemical, biological, and industrial processes
Properties
CAS No. |
6849-30-5 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
propoxymethanol |
InChI |
InChI=1S/C4H10O2/c1-2-3-6-4-5/h5H,2-4H2,1H3 |
InChI Key |
BPDIHEGWJJPPSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



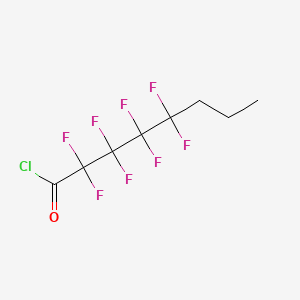
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
